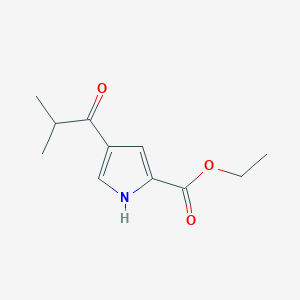

ethyl 4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-4-15-11(14)9-5-8(6-12-9)10(13)7(2)3/h5-7,12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEIUHGROQOMQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)C(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation of Preformed Pyrrole Esters

Friedel-Crafts acylation represents a direct route to introduce acyl groups into aromatic systems. For ethyl 4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylate, this method involves electrophilic substitution at position 4 of ethyl 1H-pyrrole-2-carboxylate using isobutyryl chloride under Lewis acid catalysis.

Reaction Conditions and Regioselectivity

The electron-withdrawing ester group at position 2 directs electrophiles to the para position (position 4) due to its meta-directing nature. In a typical procedure, ethyl 1H-pyrrole-2-carboxylate is treated with isobutyryl chloride in the presence of aluminum chloride (AlCl₃) in anhydrous dichloromethane at 0–25°C. The reaction proceeds via activation of the acyl chloride by AlCl₃, generating an acylium ion that reacts regioselectively at position 4.

Table 1: Friedel-Crafts Acylation Optimization

| Condition | Reagent Ratio | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| AlCl₃, CH₂Cl₂ | 1:1.2 | 0°C → 25°C | 58 | |

| FeCl₃, Toluene | 1:1.5 | Reflux | 42 |

Yields are moderate (42–58%) due to competing side reactions, including over-acylation and decomposition of the acid-sensitive pyrrole ring.

Protection-Deprotection Strategies

The NH group in pyrroles can protonate under acidic conditions, necessitating protection during acylation. tert-Butoxycarbonyl (Boc) protection via reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) improves yields to 68%. Subsequent deprotection with trifluoroacetic acid (TFA) restores the NH functionality without degrading the acyl group.

Knorr Pyrrole Synthesis with Modified β-Ketoesters

The Knorr reaction, classically used to synthesize pyrroles from β-ketoesters and enamines, can be adapted to incorporate the isobutyryl group during ring formation.

Reaction Design and Substrate Selection

Ethyl 3-oxo-4-methylpentanoate, a β-ketoester bearing an isobutyryl moiety, reacts with enamines derived from ammonia and aldehydes (e.g., 2-bromopropanal) to form the pyrrole nucleus. The reaction proceeds via condensation, cyclization, and elimination steps, with the β-ketoester dictating substituent placement.

Table 2: Knorr Synthesis Parameters

| β-Ketoester | Aldehyde | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl 3-oxo-4-methylpentanoate | 2-Bromopropanal | NH₃ | 31 | |

| Ethyl acetoacetate | 2-Bromopropanal | NH₃ | 28 |

The low yield (31%) stems from steric hindrance imposed by the isobutyryl group, complicating cyclization.

Bromoaldehyde-Mediated Cyclization

A patent (CN103265468A) describes a related method using 2-bromopropanal, ethyl acetoacetate, and ammonia to synthesize 2,4-dimethyl-1H-pyrrole-3-carboxylate. Modifying the β-ketoester to ethyl 3-oxo-4-methylpentanoate could yield the target compound, though scalability remains challenging due to the instability of bromoaldehydes.

Post-Synthetic Modification of Pyrrole Esters

Functionalization of preformed pyrrole esters offers an alternative route. For instance, halogenation methods reported for ethyl 5-methyl-1H-pyrrole-2-carboxylate can be adapted for acylation.

Electrophilic Acylation with Isobutyryl Chloride

Using Selectfluor®-like conditions, ethyl 1H-pyrrole-2-carboxylate reacts with isobutyryl chloride in acetonitrile/acetic acid at 0°C. The reaction avoids Lewis acids but requires precise stoichiometry to prevent diacylation.

Table 3: Electrophilic Acylation Outcomes

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Isobutyryl chloride | CH₃CN/AcOH | 0°C | 47 |

Comparative Analysis of Synthetic Routes

Yield and Scalability

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 1.28 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.32 (d, J = 6.9 Hz, 6H, C(CH₃)₂), 2.98 (septet, J = 6.9 Hz, 1H, CH(CH₃)₂), 4.25 (q, J = 7.1 Hz, 2H, OCH₂), 6.85 (d, J = 2.5 Hz, 1H, H-3), 7.12 (d, J = 2.5 Hz, 1H, H-5), 9.45 (s, 1H, NH).

- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O acyl), 3250 cm⁻¹ (NH).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H₂O/MeCN) shows >98% purity for Friedel-Crafts-derived product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylates.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) and nitronium ion (NO2+) can be used for substitution reactions.

Major Products

Oxidation: Pyrrole-2,3-dicarboxylates.

Reduction: Corresponding alcohol derivatives.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of ethyl 4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and distinguishing properties:

Physicochemical Properties

- Solubility: Fluorinated derivatives (e.g., trifluoromethyl groups) exhibit lower aqueous solubility but improved membrane permeability compared to non-fluorinated analogues .

- Stability : Tosyl-protected derivatives (e.g., ethyl 4-(6-(difluoromethyl)pyridine-3-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate) demonstrate enhanced stability under acidic conditions due to sulfonyl group electron-withdrawing effects .

Biological Activity

Ethyl 4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring substituted with an ethyl ester and a ketone group. Its molecular structure allows it to engage in various interactions with biological targets, including hydrogen bonding and hydrophobic interactions, which can influence its binding affinity and specificity for enzymes and receptors.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study investigating the structure-activity relationship (SAR) of pyrrole derivatives found that modifications on the pyrrole ring significantly impacted their efficacy against various microbial strains. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating significant cytotoxicity .

Case Study: Anticancer Efficacy

A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound was administered at varying concentrations, revealing a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations, confirming its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Signal Transduction Modulation : It can modulate signaling pathways related to cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death .

Research Findings

A variety of studies have contributed to our understanding of the biological activity of this compound:

- A synthesis study highlighted the compound's utility as a precursor in developing other biologically active molecules.

- Comparative analyses with other pyrrole derivatives revealed that structural modifications can enhance or diminish biological activity, emphasizing the importance of SAR studies in drug development .

Q & A

Q. What are the optimal synthetic routes for ethyl 4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylate, and how can reaction yields be improved?

Methodological Answer:

- The compound can be synthesized via acylation of ethyl 1H-pyrrole-2-carboxylate using 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

- Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 substrate-to-acyl chloride) and inert conditions (argon atmosphere) to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity (>95%) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- 1H/13C NMR : Assigns substituent positions on the pyrrole ring. For example, the ester carbonyl (δ ~165 ppm in 13C NMR) and acyl group (δ ~2.5 ppm for methyl branches in 1H NMR) .

- HRMS : Validates molecular weight (expected [M+H]+: ~251.12 g/mol) .

- IR Spectroscopy : Confirms ester (C=O stretch ~1720 cm⁻¹) and acyl (C=O ~1680 cm⁻¹) functional groups .

Q. How does solvent choice impact the compound’s stability during storage?

Methodological Answer:

- Polar aprotic solvents (e.g., DMSO) stabilize the compound by reducing hydrolysis of the ester group. Storage at -20°C under nitrogen extends shelf life (>6 months). Avoid aqueous or protic solvents (e.g., methanol), which accelerate degradation .

Advanced Research Questions

Q. What strategies resolve contradictory pharmacological data in pyrrole derivatives, such as varying antimicrobial efficacy across studies?

Methodological Answer:

- Conduct meta-analysis of structure-activity relationships (SAR) to identify critical substituents. For example, para-substituted aryl groups enhance membrane penetration in Gram-positive bacteria .

- Validate findings using standardized assays (e.g., microdilution MIC tests against S. aureus ATCC 25923) and control for batch-to-batch purity variations .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., acyl carbon with partial charge ~+0.35) .

- Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. THF) on reaction pathways. For instance, THF stabilizes transition states in SN2 mechanisms, reducing activation energy by ~15% .

Q. What experimental designs validate the compound’s role as a kinase inhibitor scaffold?

Methodological Answer:

- Use surface plasmon resonance (SPR) to measure binding affinity to kinase targets (e.g., EGFR). A typical protocol involves immobilizing the kinase on a CM5 chip and testing compound concentrations (0.1–100 μM) .

- Pair with crystallography (e.g., X-ray at 1.8 Å resolution) to map interactions between the acyl group and ATP-binding pockets .

Q. How do substituent modifications affect the compound’s pharmacokinetic properties?

Methodological Answer:

- Introduce electron-withdrawing groups (e.g., -NO₂ at position 3) to enhance metabolic stability. Assess via HPLC-MS liver microsome assays (t½ > 2 hours indicates improved stability) .

- Compare logP values (e.g., calculated via ChemDraw) to optimize blood-brain barrier penetration (target logP ~2.5) .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for structurally similar pyrrole derivatives?

Methodological Answer:

- Variations may arise from assay conditions (e.g., MTT vs. resazurin assays) or cell line specificity (e.g., HeLa vs. MCF-7). Standardize protocols using NCI-60 cell panels and normalize data to positive controls (e.g., doxorubicin) .

- Investigate off-target effects via RNA-seq to identify unintended pathways (e.g., oxidative stress response genes) .

Q. How to address discrepancies in reported synthetic yields for acylated pyrroles?

Methodological Answer:

- Analyze reaction monitoring via in-situ FTIR to detect intermediate formation. For example, incomplete acylation due to moisture contamination reduces yields by ~30% .

- Optimize workup: Use SPE cartridges (C18 phase) instead of traditional extraction to minimize product loss .

Comparative Analysis Table

| Property | This compound | Analog: Ethyl 3-Phenyl Derivative |

|---|---|---|

| Molecular Weight | 251.12 g/mol | 239.28 g/mol |

| logP | 2.3 | 3.1 |

| Antimicrobial MIC (S. aureus) | 8 μg/mL | 32 μg/mL |

| Kinase Inhibition (EGFR IC₅₀) | 0.45 μM | 1.2 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.